2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Future Directions
Mechanism of Action
Mode of Action
The compound exhibits interesting photophysical properties due to the excited-state intramolecular proton transfer (ESIPT) characteristic . Upon coordination with difluoroboron compounds, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Result of Action
The compound has been used as a luminescent material in organic light-emitting diodes (OLEDs). All doped devices exhibit strong emission and low turn-on voltage (3.9-4.8 V). The doped devices based on difluoroboron compounds show better EL performance than the ligand .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvent conditions . For instance, the compound’s ESIPT characteristic leads to green emission in solution and solid films . After coordination with difluoroboron compounds, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-22(19-21-13-7-5-6-8-16(13)27-19)11-17(23)20-12-9-14(24-2)18(26-4)15(10-12)25-3/h5-10H,11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQAYAHHOFMOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.